Grp78-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

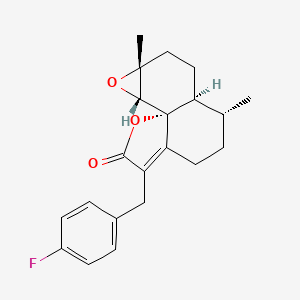

Molecular Formula |

C21H23FO3 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

(1R,8R,9S,12R,14R)-4-[(4-fluorophenyl)methyl]-8,12-dimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradec-4-en-3-one |

InChI |

InChI=1S/C21H23FO3/c1-12-3-8-17-15(11-13-4-6-14(22)7-5-13)18(23)24-21(17)16(12)9-10-20(2)19(21)25-20/h4-7,12,16,19H,3,8-11H2,1-2H3/t12-,16+,19-,20-,21-/m1/s1 |

InChI Key |

VNLOMYWOHQMNOD-PPDJTBFDSA-N |

Isomeric SMILES |

C[C@@H]1CCC2=C(C(=O)O[C@]23[C@H]1CC[C@@]4([C@H]3O4)C)CC5=CC=C(C=C5)F |

Canonical SMILES |

CC1CCC2=C(C(=O)OC23C1CCC4(C3O4)C)CC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Grp78 Inhibition in the Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 78-kilodalton glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a master regulator of the unfolded protein response (UPR), a critical cellular stress response pathway. In the tumor microenvironment, elevated Grp78 levels contribute to cancer cell survival, proliferation, and therapeutic resistance. Consequently, Grp78 has emerged as a promising therapeutic target. This technical guide provides an in-depth overview of the role of Grp78 in the UPR and the mechanism of action of its inhibitors. While specific quantitative data and detailed experimental protocols for a compound designated "Grp78-IN-1" are not publicly available at this time, this document outlines the established principles of Grp78 inhibition, supported by data from well-characterized inhibitors, and provides detailed methodologies for the key experiments essential for evaluating novel Grp78 inhibitors.

The Unfolded Protein Response and the Central Role of Grp78

The endoplasmic reticulum (ER) is the primary site for protein folding and modification. Various physiological and pathological conditions, such as nutrient deprivation, hypoxia, and high protein synthesis demand in cancer cells, can disrupt ER homeostasis, leading to an accumulation of unfolded or misfolded proteins—a condition known as ER stress.[1][2] To cope with this stress, cells activate the UPR, a sophisticated signaling network that aims to restore ER function or, if the stress is irreparable, trigger apoptosis.[3][4]

The UPR is governed by three main ER transmembrane sensors:

-

PERK (PKR-like ER kinase)

-

IRE1 (Inositol-requiring enzyme 1)

-

ATF6 (Activating transcription factor 6)

Under basal conditions, Grp78 binds to the luminal domains of PERK, IRE1, and ATF6, keeping them in an inactive state.[3][4][5] Upon ER stress, Grp78 preferentially binds to the accumulating unfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[3][4][5]

Figure 1: The Unfolded Protein Response Signaling Pathway.

Grp78 Inhibitors: Mechanism of Action

Inhibitors of Grp78 disrupt its crucial chaperone function, leading to an accumulation of unfolded proteins and the induction of ER stress-mediated apoptosis, particularly in cancer cells that are highly dependent on a robust UPR for survival.[6]

The general mechanism of action for Grp78 inhibitors involves:

-

Binding to Grp78: Small molecule inhibitors can bind to the ATPase domain or the substrate-binding domain of Grp78.

-

Inhibition of Chaperone Activity: This binding event interferes with the protein folding capacity of Grp78.

-

Induction of the UPR: The compromised chaperone function leads to an accumulation of unfolded proteins, thereby activating the three branches of the UPR.

-

Pro-Apoptotic Signaling: Sustained UPR activation, particularly through the PERK-eIF2α-ATF4-CHOP and IRE1-XBP1 pathways, shifts the cellular response from adaptation to apoptosis.[7][8]

Figure 2: General Mechanism of Action of a Grp78 Inhibitor.

Quantitative Data for Characterized Grp78 Inhibitors

While specific data for this compound is not available, the following table summarizes quantitative data for other known Grp78 inhibitors to provide a comparative context.

| Inhibitor | Target | Assay Type | IC50 / EC50 | Cell Line / System | Reference |

| IT-139 | Suppresses Grp78 induction | Cell Viability | ~1-10 µM | Various cancer cell lines | [6] |

| Lanatoside C | Suppresses Grp78 induction | Western Blot | ~0.5 µM | PANC-1 | [9] |

| YUM70 | Grp78 | Not Specified | Not Specified | Pancreatic Cancer Xenograft | Not Specified in Snippets |

| Hexachlorophene | Grp78 | Fluorescence Polarization | Not Specified | HCT116 | [10] |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments used to characterize Grp78 inhibitors. These protocols should be optimized for specific cell lines and experimental conditions.

Western Blot Analysis of UPR Markers

This protocol allows for the qualitative and semi-quantitative analysis of protein levels of key UPR markers to assess the activation of different signaling branches.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Grp78, anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF6, anti-XBP1s, anti-CHOP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Cell Lysis: Treat cells with the Grp78 inhibitor at various concentrations and time points. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Quantitative Real-Time PCR (qPCR) for UPR Target Genes

This protocol measures the mRNA expression levels of UPR target genes to assess the transcriptional response to Grp78 inhibition.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for UPR target genes (e.g., HSPA5 (Grp78), ATF4, DDIT3 (CHOP), spliced and unspliced XBP1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

RNA Extraction: Treat cells with the Grp78 inhibitor and extract total RNA.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Set up qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Cell Viability Assay

This protocol assesses the cytotoxic effects of the Grp78 inhibitor on cancer cells.

Materials:

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

96-well plates

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Grp78 inhibitor for a specified duration (e.g., 24, 48, 72 hours).

-

Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the recommended time.

-

Measurement: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Figure 3: A Typical Experimental Workflow for Evaluating a Grp78 Inhibitor.

Conclusion

Grp78 is a validated and compelling target for cancer therapy due to its central role in the unfolded protein response and its contribution to tumor survival and drug resistance. While specific details on "this compound" remain to be publicly disclosed, the information and protocols provided in this guide offer a robust framework for the investigation and characterization of novel Grp78 inhibitors. By employing these methodologies, researchers can elucidate the precise mechanism of action, determine the potency, and assess the therapeutic potential of new chemical entities targeting this critical chaperone protein. The continued development of potent and selective Grp78 inhibitors holds significant promise for advancing cancer treatment.

References

- 1. Frontiers | Spliced XBP1 Levels Determine Sensitivity of Multiple Myeloma Cells to Proteasome Inhibitor Bortezomib Independent of the Unfolded Protein Response Mediator GRP78 [frontiersin.org]

- 2. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insulin-like growth factor 1-Receptor signaling stimulates GRP78 expression through the PI3K/AKT/mTOR/ATF4 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. Knockdown of glucose-regulated protein 78 enhances poly(ADP-ribose) polymerase cleavage in human pancreatic cancer cells exposed to endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GRP78 at the Centre of the Stage in Cancer and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Grp78-IN-1: A Technical Guide to its Application as a GRP78 Probe

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Grp78-IN-1, a novel probe for investigating the function of the 78-kilodalton glucose-regulated protein (GRP78). GRP78, also known as BiP or HSPA5, is a key molecular chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR). Its multifaceted roles in cancer progression, chemoresistance, and viral infections have made it a compelling therapeutic target. This compound, a semi-synthetic derivative of the natural product arteannuin B, offers a valuable tool for elucidating the intricate functions of GRP78 in cellular processes.

Introduction to this compound

This compound, also identified as compound 3i or Arteannuin 09, is a small molecule inhibitor that has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. It is a derivative of arteannuin B, a natural product isolated from Artemisia annua. Structurally, this compound is β-(4-fluorobenzyl) arteannuin B and possesses a rigid cadinane sesquiterpene unit[1]. This compound has been shown to interact with the ATPase domain of GRP78, inducing apoptosis and inhibiting cancer cell migration[1].

Quantitative Data

The biological activity of this compound has been characterized by its binding affinity to GRP78 and its cytotoxic effects on various cancer cell lines.

| Parameter | Value | Source |

| Binding Energy to GRP78 (ATPase domain) | -8.07 kcal/mol | [1] |

| Cell Line | Cancer Type | IC50 Value (µM) | Source |

| MCF-7 | Breast Cancer | 2.06 | [1] |

| MDA-MB-231 | Breast Cancer | 2.19 | [1] |

| A549 | Lung Cancer | 4.9 | [1] |

| HCT-116 | Colon Cancer | 9 | [1] |

| PANC-1 | Pancreatic Cancer | 12.57 | [1] |

| PC-3 | Prostate Cancer | 18 | [1] |

| FR-2 | Normal Fibroblast | 62.48 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the induction of ER stress, leading to the activation of apoptotic pathways and modulation of autophagy and cellular senescence.

Upon binding to the ATPase domain of GRP78, this compound is thought to disrupt its normal chaperone function. This leads to an accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). The sustained ER stress ultimately pushes the cell towards apoptosis.

In breast cancer cells, this compound (Arteannuin 09) has been shown to induce autophagy as an initial response. However, prolonged exposure leads to a switch from autophagy to senescence, a state of irreversible cell cycle arrest. This transition is mediated by the interaction of ATF-4 and C/EBPβ[1].

The pro-apoptotic effects of this compound are characterized by an increased expression of pro-apoptotic proteins such as Par-4, BAX, and cleaved caspase-9.

Caption: Signaling pathway of this compound leading to apoptosis and senescence.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete culture medium (e.g., RPMI-1640 or Leibovitz's L-15 with 10% FBS and 1% penicillin/streptomycin)

-

96-well plates

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48 hours. Include a vehicle control (DMSO only).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with different concentrations of this compound (e.g., 1, 2, 4, 6 µM) for 48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Wound Healing (Scratch) Assay

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

6-well plates

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound.

-

Capture images of the wound at 0 hours and at regular intervals (e.g., 24, 48 hours).

-

Measure the width of the wound at different time points to determine the rate of cell migration and wound closure.

Caption: Workflow for the wound healing (scratch) assay.

Conclusion

This compound is a promising chemical probe for studying the diverse functions of GRP78. Its ability to induce ER stress and subsequent apoptosis, along with its effects on autophagy and senescence, provides multiple avenues for investigating GRP78-mediated signaling pathways. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies to further unravel the complexities of GRP78 biology and its potential as a therapeutic target.

References

Preliminary Efficacy of Grp78-IN-1: A Technical Overview for Drug Development Professionals

An In-Depth Technical Guide on the Preclinical Profile of a Novel Grp78 Inhibitor

This whitepaper provides a comprehensive analysis of the preliminary efficacy of Grp78-IN-1, a novel inhibitor of the 78-kilodalton glucose-regulated protein (Grp78). Grp78, a master regulator of the unfolded protein response (UPR), is a compelling therapeutic target in oncology due to its overexpression in a variety of cancers and its role in promoting tumor cell survival, proliferation, and drug resistance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative efficacy data, experimental methodologies, and visualization of relevant biological pathways.

Core Efficacy Data of this compound

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, demonstrating potent cytotoxic effects. The half-maximal inhibitory concentration (IC50) values, a key measure of inhibitor potency, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MDA-MB-231 | Breast Cancer | 2.19 |

| MCF-7 | Breast Cancer | 2.06 |

| A549 | Lung Cancer | 4.9 |

| HCT-116 | Colon Cancer | 9.0 |

| PANC-1 | Pancreatic Cancer | 12.57 |

| PC-3 | Prostate Cancer | 18.0 |

| FR-2 | Normal Fibroblasts | 62.48 |

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines. Data indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines, with notably lower efficacy in normal fibroblast cells, suggesting a potential therapeutic window.[1]

Mechanism of Action: Induction of Apoptosis

Preliminary studies indicate that this compound exerts its anti-cancer effects through the induction of apoptosis. Treatment of breast cancer cells with this compound resulted in a dose-dependent increase in the expression of key pro-apoptotic proteins, including Par-4, BAX, and cleaved caspase-9.[1] This suggests that inhibition of Grp78 by this compound disrupts the pro-survival functions of the UPR, leading to the activation of the intrinsic apoptotic cascade.

Experimental Protocols

This section details the methodologies employed in the preliminary assessment of this compound's efficacy.

Cell Viability Assay

-

Cell Lines: MCF-7, PANC-1, HCT-116, PC-3, A549, MDA-MB-231, and FR-2 cells were used.

-

Treatment: Cells were treated with this compound at concentrations ranging from 0.01 µM to 100 µM for 48 hours.

-

Method: The specific method for determining cell viability (e.g., MTT, CellTiter-Glo) is detailed in the primary study by Rasool JU, et al. (2022).[1]

-

Data Analysis: IC50 values were calculated from dose-response curves.

Western Blot Analysis for Apoptosis Markers

-

Cell Lines: Breast cancer cell lines (e.g., MCF-7) were utilized.

-

Treatment: Cells were treated with this compound at concentrations of 1, 2, 4, and 6 µM.

-

Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.

-

Antibodies: Primary antibodies specific for Par-4, BAX, cleaved caspase-9, and a loading control (e.g., β-actin) were used.

-

Detection: Standard Western blotting procedures were followed, with protein bands visualized using an appropriate detection system.

Cell Motility/Wound Healing Assay

-

Cell Lines: MCF-7 and A549 cells were used.

-

Method: A scratch was made in a confluent monolayer of cells.

-

Treatment: Cells were treated with this compound at concentrations of 1, 2, 4, and 6 µM for 48 hours.

-

Analysis: The inhibition of cell migration into the scratched area was observed and quantified.[1]

Visualizing the Core Signaling Pathway and Experimental Logic

The following diagrams, generated using the DOT language, illustrate the central signaling pathway targeted by this compound and the logical workflow of the key experiments.

Figure 1: Grp78 Signaling and the Mechanism of this compound. This diagram illustrates how Grp78 promotes cell survival and how this compound inhibits this function, leading to apoptosis.

Figure 2: Experimental Workflow for this compound Efficacy Studies. This flowchart outlines the key experimental steps for evaluating the in vitro efficacy of this compound.

Conclusion and Future Directions

The preliminary data on this compound are promising, indicating its potential as a novel anti-cancer agent. The compound demonstrates potent and selective cytotoxicity against a range of cancer cell lines, with a clear mechanism of action involving the induction of apoptosis. The favorable in vitro profile warrants further investigation, including in vivo efficacy studies in relevant animal models to assess its anti-tumor activity, pharmacokinetic properties, and safety profile. Further elucidation of the downstream effects of Grp78 inhibition by this compound will also be crucial for its continued development as a targeted cancer therapeutic.

References

An In-depth Technical Guide to the Biological Effects of Grp78-IN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological effects of Grp78-IN-1, a small molecule inhibitor of the 78-kDa glucose-regulated protein (Grp78). Grp78, a key regulator of the unfolded protein response (UPR), is a promising therapeutic target in oncology due to its overexpression in various cancers and its role in promoting tumor cell survival, proliferation, and drug resistance.[1][2][3][4] this compound has emerged as a tool to probe the function of Grp78 and as a potential therapeutic agent. This document summarizes the quantitative data on its activity, details the experimental protocols for its characterization, and visualizes its mechanism of action through signaling pathway diagrams.

Quantitative Data: Cytotoxic and Anti-proliferative Activity of this compound

This compound exhibits potent cytotoxic and anti-proliferative effects across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below. These values were determined after a 48-hour incubation period with the compound.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MCF-7 | Breast Cancer | 2.06 |

| MDA-MB-231 | Breast Cancer | 2.19 |

| A549 | Lung Cancer | 4.9 |

| PANC-1 | Pancreatic Cancer | 9.00 |

| HCT-116 | Colon Cancer | 12.57 |

| PC-3 | Prostate Cancer | 18.00 |

| FR-2 | Normal Fibroblast | 62.48 |

Table 1: IC50 values of this compound in various human cancer and normal cell lines.

Biological Effects and Mechanism of Action

This compound exerts its anti-cancer effects primarily through the induction of apoptosis and the inhibition of cancer cell motility.[1]

Induction of Apoptosis

Treatment with this compound leads to a dose-dependent increase in the expression of key pro-apoptotic proteins.[1] This suggests that the inhibitor triggers programmed cell death in cancer cells. The mechanism involves the upregulation of:

-

Prostate Apoptosis Response-4 (Par-4): A tumor suppressor protein that sensitizes cancer cells to apoptosis.[1][2]

-

Bax: A pro-apoptotic member of the Bcl-2 family that promotes the release of mitochondrial cytochrome c, a critical step in the intrinsic apoptotic pathway.[1]

-

Cleaved Caspase-9: The activated form of an initiator caspase in the intrinsic apoptotic pathway.[1]

The signaling cascade initiated by the inhibition of Grp78 and subsequent upregulation of Par-4 converges on the mitochondrial pathway of apoptosis, leading to the activation of executioner caspases and ultimately, cell death.

Inhibition of Cell Motility

In addition to inducing apoptosis, this compound has been shown to inhibit the motility of cancer cells in a dose-dependent manner, as demonstrated in wound healing assays with MCF-7 and A549 cells.[1] This suggests a potential role for this inhibitor in preventing cancer cell migration and metastasis.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological effects of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should range from 0.01 to 100 µM. A vehicle control (DMSO) should also be prepared.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 2, 4, 6 µM) for 48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Par-4, anti-Bax, anti-cleaved caspase-9, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

Cell Motility Assay (Wound Healing Assay)

This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

Materials:

-

6-well or 12-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Sterile 200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Seed cells in a plate to create a confluent monolayer.

-

Create a scratch (wound) in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing different concentrations of this compound or a vehicle control.

-

Capture images of the wound at time 0 and at regular intervals (e.g., 24 and 48 hours).

-

Measure the width of the wound at different time points to quantify the extent of cell migration and wound closure.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Apoptosis by the Tumor Suppressor Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological induction of cell surface GRP78 contributes to apoptosis in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptosis western blot guide | Abcam [abcam.com]

An In-Depth Technical Guide on Targeting GRP78 in Cancer Cell Survival: A Focus on GRP78 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for a specific compound designated "Grp78-IN-1" have not yielded any publicly available scientific literature, quantitative data, or detailed experimental protocols. Therefore, this guide will focus on the broader principles of GRP78 inhibition and its impact on cancer cell survival, drawing upon data from well-characterized GRP78 inhibitors as illustrative examples.

Introduction: GRP78 as a Key Regulator of Cancer Cell Survival

The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a master regulator of the Unfolded Protein Response (UPR), an essential cellular stress response pathway.[1][2] Residing primarily in the endoplasmic reticulum (ER), GRP78 plays a crucial role in protein folding, assembly, and quality control. In the tumor microenvironment, cancer cells often experience stress conditions such as hypoxia, nutrient deprivation, and acidosis, which lead to an accumulation of unfolded or misfolded proteins in the ER, a state known as ER stress.[1]

To cope with ER stress, cancer cells upregulate GRP78.[1] GRP78 has potent anti-apoptotic properties and promotes cancer cell survival, proliferation, metastasis, and resistance to therapy.[1][3][4] This makes GRP78 a compelling therapeutic target in oncology. Inhibition of GRP78 function is a promising strategy to disrupt ER homeostasis and induce cancer cell death.[5]

The Unfolded Protein Response (UPR) and GRP78's Regulatory Role

The UPR is mediated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6. In non-stressed cells, GRP78 binds to the luminal domains of these sensors, keeping them in an inactive state.[1][6] Upon ER stress, GRP78 preferentially binds to unfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.

-

PERK Pathway: Activated PERK phosphorylates eIF2α, leading to a global attenuation of protein synthesis to reduce the protein load on the ER. However, it also selectively promotes the translation of ATF4, a transcription factor that upregulates pro-survival and pro-apoptotic genes.

-

IRE1α Pathway: Activated IRE1α possesses both kinase and RNase activity. Its RNase activity mediates the splicing of XBP1 mRNA, generating a potent transcription factor (XBP1s) that upregulates genes involved in protein folding and degradation. IRE1α can also activate apoptotic signaling pathways like JNK.

-

ATF6 Pathway: Upon release from GRP78, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones, including GRP78 itself.

By inhibiting GRP78, small molecules can disrupt this intricate signaling network, leading to persistent ER stress and ultimately, apoptosis.

Mechanism of Action of GRP78 Inhibitors

Small molecule inhibitors of GRP78 typically function by targeting its ATPase domain, which is crucial for its chaperone activity.[7][8][9] Inhibition of the ATPase activity prevents GRP78 from properly folding client proteins and leads to the accumulation of unfolded proteins, thereby exacerbating ER stress. This sustained ER stress can overwhelm the pro-survival arms of the UPR and shift the balance towards apoptosis.

Signaling Pathways Affected by GRP78 Inhibition

Inhibition of GRP78 is expected to lead to the activation of all three branches of the UPR due to the release of PERK, IRE1α, and ATF6. However, the sustained activation of these pathways in the absence of a functional GRP78 chaperone to resolve the stress ultimately triggers pro-apoptotic signaling. For instance, the lead compound KR-240, a novel GRP78 inhibitor, was shown to significantly induce CHOP, a key pro-apoptotic transcription factor downstream of the UPR.[10]

Caption: Inhibition of GRP78 by a small molecule inhibitor.

Quantitative Data on GRP78 Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes IC50 and EC50 values for other known GRP78 inhibitors to provide a context for the potency of such compounds.

| Compound | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |

| HA15 | Cell Viability | A549, H460, H1975 (Lung Cancer) | ~5-10 | [7] |

| VER-155008 | Cell Viability (GI50) | HCT116 (Colon Cancer) | 5 | [9] |

| KR-240 | ATPase Inhibition | (Biochemical Assay) | <5 | [10] |

| VH1019 | Antiproliferative | MCF-7 (Breast Cancer) | 12.7 | [11] |

Experimental Protocols

Detailed protocols are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize the effects of GRP78 inhibitors on cancer cell survival.

Cell Viability Assay (MTT or CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the GRP78 inhibitor (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Measurement: For MTT, add solubilization solution (e.g., DMSO or Sorenson's glycine buffer) and read the absorbance at 570 nm. For CCK-8, read the absorbance directly at 450 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for UPR Proteins

This technique is used to detect changes in the expression and activation of key proteins in the UPR pathway.

Protocol:

-

Cell Lysis: Treat cells with the GRP78 inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against GRP78, p-PERK, PERK, p-IRE1α, IRE1α, ATF6, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the GRP78 inhibitor at the desired concentration and time point.

-

Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Caption: General experimental workflow for characterizing a GRP78 inhibitor.

Conclusion and Future Directions

Targeting GRP78 represents a promising therapeutic strategy for a variety of cancers. By inducing chronic ER stress, GRP78 inhibitors can selectively kill cancer cells that are highly dependent on the UPR for survival. The development of potent and selective small molecule inhibitors of GRP78 is an active area of research.[3][12][13] Future work will focus on optimizing the pharmacological properties of these inhibitors, evaluating their efficacy in preclinical in vivo models, and identifying predictive biomarkers to guide their clinical development. While specific information on "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid framework for the evaluation of any novel GRP78 inhibitor.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in small molecule and peptide inhibitors of glucose-regulated protein 78 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]

- 5. GRP78 Inhibitors and Degraders for the Treatment of Cancer, Viral Infection, and Inflammatory Diseases - University of Michigan [available-inventions.umich.edu]

- 6. ER residential chaperone GRP78 unconventionally relocalizes to the cell surface via endosomal transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Adenosine-derived inhibitors of 78 kDa glucose regulated protein (Grp78) ATPase: insights into isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. GRP78-targeted in-silico virtual screening of novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery and Development of a Selective Inhibitor of the ER Resident Chaperone Grp78 - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on GRP78 Inhibition and Viral Entry: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, is a master regulator of the unfolded protein response (UPR) within the endoplasmic reticulum (ER).[1] Under cellular stress, such as viral infection, GRP78 can be translocated to the cell surface, where it plays a critical role in facilitating the entry of a diverse range of viruses.[1][2] This function has positioned GRP78 as a promising therapeutic target for broad-spectrum antiviral drug development. This guide explores the foundational research on GRP78's role in viral entry and the therapeutic potential of its inhibition, with a specific focus on the inhibitor Grp78-IN-1. While current research on this compound is primarily centered on its anti-neoplastic properties, its mechanism of action provides a strong basis for its hypothesized role in virology. This document consolidates key data, outlines detailed experimental protocols for evaluating GRP78 inhibitors, and presents signaling pathways and workflows to guide future research in this domain.

The Dual Role of GRP78: From ER Chaperone to Viral Co-receptor

GRP78 is a multi-domain protein primarily resident in the ER, where it functions as a molecular chaperone essential for protein folding and quality control.[3] It consists of a Nucleotide-Binding Domain (NBD) and a Substrate-Binding Domain (SBD), which work in concert to bind and refold misfolded proteins.[4]

Viral infections often induce ER stress by overwhelming the host cell's protein-folding machinery, leading to the upregulation and translocation of GRP78 to the cell surface (csGRP78).[5] As a cell-surface protein, csGRP78 can act as a co-receptor, facilitating viral attachment and entry.[1][2] For numerous viruses, including coronaviruses like MERS-CoV and SARS-CoV-2, csGRP78 has been shown to interact with viral spike proteins, stabilizing their binding to primary receptors like ACE2 and enhancing viral uptake.[1][5]

Profile of this compound: A Novel GRP78 Inhibitor

This compound is a small molecule inhibitor identified for its interaction with GRP78. Current research has focused on its potent cytotoxic and anti-proliferative effects in various cancer cell lines, where it induces apoptosis. While direct antiviral studies for this compound are not yet published, its established mechanism of GRP78 inhibition makes it a strong candidate for antiviral research.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound across a panel of human cancer cell lines after 48 hours of treatment. This data demonstrates its potent cell-killing activity, which is attributed to the induction of pro-apoptotic proteins.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| MDA-MB-231 | Breast Cancer | 2.19 | [6] |

| MCF-7 | Breast Cancer | 2.06 | [6] |

| A549 | Lung Cancer | 4.9 | [6] |

| HCT-116 | Colon Cancer | 9.0 | [6] |

| PANC-1 | Pancreatic Cancer | 12.57 | [6] |

| PC-3 | Prostate Cancer | 18.0 | [6] |

Table 1: Cytotoxicity data for this compound in various cancer cell lines.

Experimental Protocols for Antiviral Assessment of GRP78 Inhibitors

To evaluate the antiviral potential of compounds like this compound, standardized assays are essential. The following protocols are foundational for determining a compound's efficacy in blocking viral entry and replication.

Pseudovirus Entry Assay

This assay safely measures the ability of an inhibitor to block viral entry mediated by a specific viral protein (e.g., SARS-CoV-2 Spike) without using the live virus. It utilizes replication-deficient viral particles carrying a reporter gene, such as luciferase.[6][7]

Detailed Methodology:

-

Cell Seeding: Seed human lung epithelial cells (e.g., H1299) or 293T cells engineered to express ACE2 in a 96-well plate at a density of 1.25 x 10⁴ cells/well and allow them to adhere overnight.[7]

-

Compound Treatment: Pre-treat the cells with serial dilutions of this compound (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 2 hours at 37°C.[2]

-

Infection: Inoculate the treated cells with pseudoviral particles carrying a specific spike protein variant and a luciferase reporter gene.

-

Incubation: Incubate the plates for 16-24 hours at 37°C to allow for viral entry and reporter gene expression.[2]

-

Lysis and Readout: Lyse the cells and measure firefly luciferase activity using a commercial assay system and a luminometer.

-

Analysis: Calculate the percentage of viral entry inhibition by comparing the luciferase signal in inhibitor-treated wells to the vehicle control wells.

Plaque Reduction Assay

This "gold standard" assay quantifies the ability of an inhibitor to suppress the replication and spread of a live, infectious virus.[1]

Detailed Methodology:

-

Cell Seeding: Grow a confluent monolayer of susceptible cells (e.g., Vero E6-ACE2) in 6-well plates.[6][8]

-

Infection: Infect the cell monolayers with a standard amount of live virus (e.g., SARS-CoV-2) calculated to produce ~100 plaque-forming units (PFUs) per well.[6]

-

Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.8% methylcellulose) mixed with various concentrations of this compound or a vehicle control.[9]

-

Incubation: Incubate the plates for 72 hours at 37°C to allow plaques (zones of cell death) to form.[6]

-

Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a crystal violet solution to visualize the plaques.[2]

-

Analysis: Count the number of plaques in each well. The concentration of the inhibitor that reduces the plaque count by 50% (PRNT₅₀) is determined.[1]

Western Blot for Viral Protein Expression

This technique is used to measure the effect of an inhibitor on the production of specific viral proteins (e.g., Spike) within infected host cells, providing insight into its impact on viral replication.[8][10]

Detailed Methodology:

-

Sample Preparation: Transfect or infect host cells (e.g., H1299) with a virus or a plasmid expressing a viral protein. Treat the cells with the GRP78 inhibitor or vehicle for 24-48 hours.[8]

-

Cell Lysis: Lyse the cells in a buffer containing protease inhibitors to extract total protein.[11]

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the viral protein of interest (e.g., anti-Spike) and a loading control (e.g., anti-GAPDH).[8]

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and visualize with an imager.[10]

-

Analysis: Quantify the band intensity relative to the loading control to determine the change in viral protein expression.

Quantitative Antiviral Data for GRP78 Inhibitors (Exemplar)

While specific viral entry data for this compound is pending, studies on other GRP78 inhibitors like YUM70 and HA15 demonstrate the potent antiviral effects of targeting this chaperone. This data serves as a benchmark for what could be expected from this compound.

| Inhibitor | Virus Model | Assay Type | Key Finding | Citation |

| YUM70 | SARS-CoV-2 Pseudovirus | Pseudovirus Entry Assay | Dramatically reduced viral entry at 10 µM. | [6] |

| YUM70 | Live SARS-CoV-2 | Plaque Reduction Assay | Significantly reduced plaque formation at 5-10 µM. | [6] |

| HA15 | Live SARS-CoV-2 | Plaque Reduction Assay | Dramatic suppression of viral infection. | [6][8] |

| HA15 | Venezuelan Equine Encephalitis Virus (VEEV) | Plaque Assay | ~3-log reduction in viral titer at 50 µM. | [13] |

| siRNA | Live SARS-CoV-2 | Plaque Assay / Western Blot | Knockdown of GRP78 diminished virus production. | [6][8] |

Table 2: Summary of quantitative antiviral data from exemplar GRP78 inhibition studies.

Conclusion and Future Directions

The foundational research strongly supports the role of GRP78 as a critical host factor for viral entry, making it a viable and attractive target for antiviral therapeutics. Small molecule inhibitors that disrupt GRP78 function, such as this compound, hold significant promise. Although this compound has primarily been investigated in an oncological context, its demonstrated bioactivity warrants its immediate evaluation against a broad range of viruses. The experimental protocols and exemplar data provided in this guide offer a clear roadmap for researchers and drug development professionals to systematically investigate the antiviral efficacy of this compound and other novel GRP78 inhibitors, potentially leading to new, host-centric therapies that are less susceptible to viral mutation.

References

- 1. bioagilytix.com [bioagilytix.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 5. GRP78, a Novel Host Factor for SARS-CoV-2: The Emerging Roles in COVID-19 Related to Metabolic Risk Factors [mdpi.com]

- 6. GRP78 Inhibitor YUM70 Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. cusabio.com [cusabio.com]

- 12. cytivalifesciences.com [cytivalifesciences.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for GRP78 Inhibition by Grp78-IN-1

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibition of Glucose-Regulated Protein 78 (GRP78) by the specific inhibitor, Grp78-IN-1, using Western blot analysis. It also outlines the associated signaling pathways and presents a template for data quantification.

Introduction

Glucose-Regulated Protein 78 (GRP78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER).[1][2] It plays a crucial role in protein folding, assembly, and quality control, making it a master regulator of the Unfolded Protein Response (UPR).[2][3] Under cellular stress conditions, such as those found in the tumor microenvironment, GRP78 expression is often upregulated. This overexpression can contribute to cancer cell survival, proliferation, and resistance to therapy.[4] Consequently, GRP78 has emerged as a promising therapeutic target in oncology. This compound is a novel inhibitor designed to specifically target GRP78, leading to the disruption of the UPR and subsequent induction of cancer cell apoptosis. This protocol details the use of Western blotting to validate the inhibitory effect of this compound on GRP78 and to analyze its impact on downstream signaling pathways.

GRP78 Signaling Pathway

Under normal conditions, GRP78 binds to the ER transmembrane proteins PERK, IRE1, and ATF6, keeping them in an inactive state.[2][3] Upon ER stress, GRP78 dissociates from these sensors to bind to unfolded proteins, leading to the activation of the UPR signaling cascades.[3] this compound-mediated inhibition of GRP78 is hypothesized to disrupt this protective mechanism, leading to persistent ER stress and activation of pro-apoptotic pathways.

Caption: GRP78 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for GRP78 Inhibition Analysis

The following diagram outlines the key steps for investigating the effect of this compound on GRP78 protein expression levels.

Caption: Experimental workflow for Western blot analysis of GRP78 inhibition.

Detailed Western Blot Protocol

This protocol is optimized for the detection of GRP78 from total cell lysates.

Materials and Reagents:

-

Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitor cocktail.[5]

-

Protein Assay: BCA Protein Assay Kit

-

SDS-PAGE: Precast 4-12% Bis-Tris gels or hand-casted polyacrylamide gels.

-

Running Buffer: 1X MOPS or MES SDS Running Buffer.

-

Transfer Buffer: 1X Transfer Buffer with 20% methanol.

-

Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibodies:

-

Rabbit anti-GRP78/BiP antibody (Optimal dilution to be determined experimentally, typically 1:1000).

-

Mouse anti-β-actin antibody (Loading control, typically 1:5000).

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG.

-

HRP-conjugated goat anti-mouse IgG.

-

-

Wash Buffer: 1X TBST.

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Sample Preparation: a. Culture cells to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle control for the specified time points. c. After treatment, wash cells twice with ice-cold PBS. d. Lyse cells by adding ice-cold RIPA buffer and incubate on ice for 30 minutes with intermittent vortexing. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (total protein lysate) to a new pre-chilled microfuge tube. g. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: a. Prepare protein samples by mixing 20-30 µg of total protein with 4X Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes. c. Load the denatured protein samples and a pre-stained protein ladder into the wells of the SDS-PAGE gel. d. Run the gel at 100-150 V until the dye front reaches the bottom of the gel.

-

Protein Transfer: a. Equilibrate the gel, PVDF membrane, and filter papers in transfer buffer. b. Assemble the transfer stack (sandwich) and perform the transfer to the PVDF membrane according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry). A typical transfer is run at 100 V for 60-90 minutes.

-

Immunoblotting: a. After transfer, wash the membrane briefly with deionized water and then with TBST. b. To visualize total protein and confirm transfer efficiency, you can stain the membrane with Ponceau S solution for 1-2 minutes, followed by destaining with water. c. Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation. d. Incubate the membrane with the primary antibody (e.g., anti-GRP78) diluted in blocking buffer overnight at 4°C with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST.

-

Signal Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Stripping and Re-probing (for loading control): a. If necessary, the membrane can be stripped of the first set of antibodies and re-probed for a loading control like β-actin. b. Incubate the membrane with a mild stripping buffer for 10-20 minutes at room temperature. c. Wash thoroughly with TBST and repeat the blocking and immunoblotting steps with the anti-β-actin antibody.

Data Presentation

Quantitative analysis of Western blot data is crucial for determining the efficacy of this compound. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the GRP78 band should be normalized to the corresponding loading control (β-actin) band intensity. The results can be presented in tabular format for clear comparison.

Table 1: Dose-Dependent Inhibition of GRP78 by this compound

| Treatment (24 hours) | GRP78 (Normalized Intensity) | Standard Deviation | % Inhibition |

| Vehicle Control | 1.00 | ± 0.08 | 0% |

| This compound (1 µM) | 0.75 | ± 0.06 | 25% |

| This compound (5 µM) | 0.42 | ± 0.05 | 58% |

| This compound (10 µM) | 0.18 | ± 0.03 | 82% |

Table 2: Time-Course of GRP78 Inhibition by this compound (10 µM)

| Treatment Time | GRP78 (Normalized Intensity) | Standard Deviation | % Inhibition |

| 0 hours | 1.00 | ± 0.09 | 0% |

| 6 hours | 0.81 | ± 0.07 | 19% |

| 12 hours | 0.53 | ± 0.06 | 47% |

| 24 hours | 0.18 | ± 0.04 | 82% |

| 48 hours | 0.11 | ± 0.03 | 89% |

Table 3: Effect of this compound on Downstream UPR Markers (24 hours, 10 µM)

| Protein Target | Normalized Intensity (vs. Vehicle) | Standard Deviation |

| p-PERK | 2.5 | ± 0.21 |

| p-IRE1α | 2.1 | ± 0.18 |

| Cleaved Caspase-3 | 3.2 | ± 0.25 |

| CHOP | 2.8 | ± 0.22 |

References

- 1. Frontiers | Targeting the GRP78 Pathway for Cancer Therapy [frontiersin.org]

- 2. GRP78: A cell's response to stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the Unfolded Protein Response Regulator GRP78/BiP in Development, Cancer, and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Blockade of GRP78 sensitizes breast cancer cells to microtubules-interfering agents that induce the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubcompare.ai [pubcompare.ai]

Application Notes and Protocols for Inducing Apoptosis in Tumor Cells using Grp78-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 78-kDa glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a key molecular chaperone residing in the endoplasmic reticulum (ER). It plays a critical role in protein folding, assembly, and quality control, making it a central regulator of the unfolded protein response (UPR). In the high-stress tumor microenvironment, characterized by hypoxia, nutrient deprivation, and acidosis, Grp78 is often overexpressed. This upregulation helps cancer cells to survive by mitigating ER stress and inhibiting apoptosis. Consequently, Grp78 has emerged as a promising therapeutic target in oncology.

Grp78-IN-1 is a small molecule inhibitor designed to target Grp78, leading to the induction of apoptosis in tumor cells. By inhibiting Grp78, this compound disrupts ER homeostasis, leading to persistent ER stress and the activation of pro-apoptotic signaling pathways. These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its use in cancer cell apoptosis studies.

Mechanism of Action

This compound induces apoptosis in tumor cells primarily through the induction of the Unfolded Protein Response (UPR) pathway. Under normal conditions, Grp78 binds to and keeps inactive three key ER stress sensors: PERK, IRE1, and ATF6. Upon inhibition of Grp78 by this compound, these sensors are released and activated, triggering downstream signaling cascades.

Prolonged activation of the UPR, particularly the PERK branch, leads to the upregulation of the pro-apoptotic transcription factor CHOP (CCAAT-enhancer-binding protein homologous protein). CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic members of the Bcl-2 family, leading to mitochondrial dysfunction and the activation of the caspase cascade. Specifically, this involves the cleavage and activation of executioner caspases such as caspase-3 and caspase-7, culminating in programmed cell death.

Data Presentation

The following tables summarize the dose-dependent effects of this compound on cell viability and apoptosis induction in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| A549 | Lung Cancer | 7.5 |

| HCT116 | Colon Cancer | 5.2 |

| MCF-7 | Breast Cancer | 10.8 |

| PANC-1 | Pancreatic Cancer | 6.3 |

Table 2: Apoptosis Induction by this compound in A549 Lung Cancer Cells (48h treatment)

| This compound Conc. (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |

| 0 (Control) | 5.2 ± 0.8 | 1.0 |

| 2.5 | 15.6 ± 2.1 | 2.5 ± 0.3 |

| 5.0 | 32.4 ± 3.5 | 4.8 ± 0.6 |

| 10.0 | 58.9 ± 4.2 | 8.1 ± 0.9 |

Table 3: Effect of this compound on the Expression of Apoptosis-Related Proteins in A549 Cells (48h treatment, 10 µM)

| Protein | Change in Expression (Fold Change vs. Control) |

| Grp78 | ↓ 0.4 |

| CHOP | ↑ 3.5 |

| Cleaved Caspase-3 | ↑ 5.2 |

| Bcl-2 | ↓ 0.6 |

| Bax | ↑ 2.1 |

Mandatory Visualizations

Caption: Signaling pathway of this compound induced apoptosis.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

-

Tumor cell line of interest (e.g., A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

-

Incubate for the desired time period (e.g., 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

-

Tumor cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

-

Tumor cell line of interest

-

6-well plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Grp78, anti-CHOP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed and treat cells with this compound as described for the apoptosis assay.

-

Wash the cells with cold PBS and lyse them in RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Application Notes and Protocols for Grp78-IN-1 in Combination Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 78-kilodalton glucose-regulated protein (Grp78), also known as BiP or HSPA5, is a master regulator of the unfolded protein response (UPR) and a key chaperone protein residing in the endoplasmic reticulum (ER).[1][2] In the tumor microenvironment, which is often characterized by hypoxia, nutrient deprivation, and acidosis, cancer cells upregulate Grp78 to cope with ER stress, thereby promoting their survival, proliferation, metastasis, and resistance to various therapies.[1][3] Elevated Grp78 expression is correlated with a poor prognosis in several cancers.[4] Consequently, targeting Grp78 has emerged as a promising strategy to sensitize cancer cells to conventional anticancer treatments.

Grp78-IN-1 is a small molecule inhibitor of Grp78 that has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines.[5] By inhibiting Grp78, this compound is expected to disrupt proteostasis, induce ER stress-mediated apoptosis, and potentially reverse chemoresistance. These application notes provide a comprehensive experimental guide for investigating the synergistic potential of this compound in combination with conventional chemotherapy, using doxorubicin as a representative agent. Doxorubicin is a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis. It is also known to induce ER stress, making the combination with a Grp78 inhibitor a rational approach to enhance its therapeutic efficacy.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound as a Monotherapy

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines after 48 hours of treatment. This data serves as a baseline for designing combination studies.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 2.06 |

| MDA-MB-231 | Breast Cancer | 2.19 |

| A549 | Lung Cancer | 4.9 |

| PANC-1 | Pancreatic Cancer | 12.57 |

| HCT-116 | Colon Cancer | 9 |

| PC-3 | Prostate Cancer | 18 |

| Data sourced from MedchemExpress and Rasool JU, et al. Bioorg Chem. 2022, 122:105694.[5] |

Table 2: Hypothetical Data for Synergy Analysis of this compound and Doxorubicin

The following table is a template for presenting data from a combination cell viability assay. The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

| Treatment Group | Concentration (µM) | % Cell Viability | Combination Index (CI) |

| This compound | [Concentration 1] | N/A | |

| [Concentration 2] | N/A | ||

| [Concentration 3] | N/A | ||

| Doxorubicin | [Concentration A] | N/A | |

| [Concentration B] | N/A | ||

| [Concentration C] | N/A | ||

| This compound + Doxorubicin | [Conc 1 + Conc A] | ||

| [Conc 2 + Conc B] | |||

| [Conc 3 + Conc C] |

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound and doxorubicin, both individually and in combination, and to determine potential synergistic interactions.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Doxorubicin (stock solution in sterile water or DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination treatments, prepare solutions containing both drugs at fixed concentration ratios.

-

Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) for synergy analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis and necrosis following treatment with this compound and doxorubicin.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Doxorubicin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, doxorubicin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis

This protocol is used to investigate the molecular mechanisms underlying the effects of this compound and doxorubicin on key signaling pathways.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Doxorubicin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Grp78, anti-CHOP, anti-cleaved caspase-3, anti-PARP, anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.